3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile
Description
3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and a pyrazine ring. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.
Properties
IUPAC Name |
3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c16-9-13-14(18-7-6-17-13)21-8-1-3-12(10-21)11-22-15-19-4-2-5-20-15/h2,4-7,12H,1,3,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRIZNJICPGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)COC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of pyrimidine derivatives with piperidine intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of high-throughput synthesis techniques and the development of more efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyrazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine exhibit similar pharmacological activities.
Piperidine Derivatives: These include various substituted piperidines used in medicinal chemistry.
Pyrazine Derivatives: Compounds with pyrazine rings are known for their diverse biological activities
Uniqueness
3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
